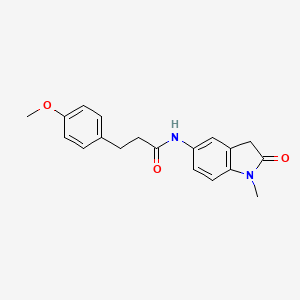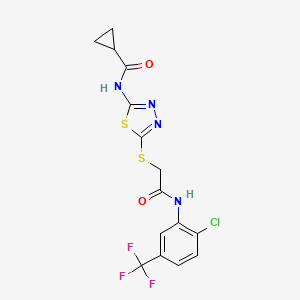![molecular formula C23H18N6O2 B2429448 (E)-2-amino-N-benzyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836634-26-5](/img/structure/B2429448.png)
(E)-2-amino-N-benzyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-2-amino-N-benzyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a quinoxaline derivative . Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . It’s part of a class of compounds known as benzopyrazines, which contain a benzene ring and a pyrazine ring .
Synthesis Analysis
Quinoxalines can be synthesized by adopting green chemistry principles . They can be synthesized from aromatic diamines with many organic derivatives . For example, the cyclocondensation of o-phenylenediamine with glyoxal is one method . Other methods involve the use of different catalyst systems and reaction conditions, oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .Molecular Structure Analysis
Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific molecular structure of “(E)-2-amino-N-benzyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is not available in the retrieved resources.Chemical Reactions Analysis
Quinoxalines undergo various reactions such as diazotization, nitration, oxidation, and substitutions . They can also undergo reduction, condensation, and cyclization reactions . Treatment of quinoxalines with many organic reagents can lead to alkylation, addition reactions (spiro compounds), esterification reactions, and demethylation reactions .科学的研究の応用
Anticancer Activity
Quinoxaline derivatives have been found to exhibit anticancer activity . They can interact with various targets and receptors in cancer cells, potentially inhibiting their growth and proliferation.
Antimicrobial Activity
These compounds have also shown antimicrobial properties, making them useful in the development of new antibiotics . They can act against a variety of microorganisms, potentially helping to combat antibiotic-resistant strains.
Anticonvulsant Activity
Quinoxaline derivatives have been studied for their anticonvulsant activity . This suggests potential applications in the treatment of epilepsy and other conditions characterized by seizures.
Antituberculosis Activity
These compounds have demonstrated activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis . This suggests they could be used in the development of new antituberculosis drugs.
Antimalarial Activity
Quinoxaline derivatives have shown potential in the treatment of malaria . They may act against the Plasmodium parasites that cause the disease.
Anti-inflammatory Activity
These compounds have been found to exhibit anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
作用機序
Target of Action
Similar compounds, such as furan schiff base derivatives, have been known to interact with various biomolecules like proteins and amino acids . The presence of azomethine nitrogen, C=N, serves as a binding site for metal ions, which could potentially interact with these biomolecules .
Mode of Action
It can be inferred from related compounds that the ligand may chelate to metal ions in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown cytotoxic activity towards certain cell lines . This suggests that the compound may have potential anticancer properties.
Action Environment
The sustainability of the procedures used to synthesize similar compounds has been evaluated based on green metrics such as the environmental factor (e-factor) and the process mass intensity (pmi) . These metrics provide insight into the environmental impact of the compound’s synthesis, which could indirectly influence its action and efficacy.
特性
IUPAC Name |
2-amino-N-benzyl-1-[(E)-furan-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2/c24-21-19(23(30)25-13-15-7-2-1-3-8-15)20-22(28-18-11-5-4-10-17(18)27-20)29(21)26-14-16-9-6-12-31-16/h1-12,14H,13,24H2,(H,25,30)/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIZYLRVHVILRT-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CO5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CO5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


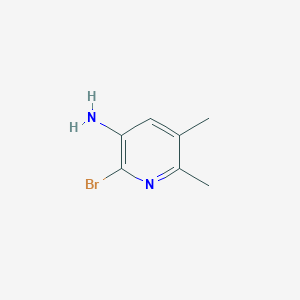
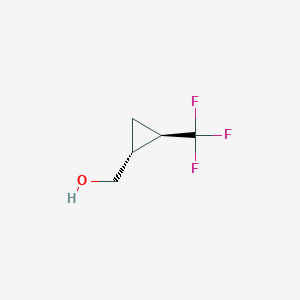
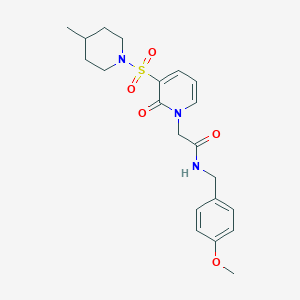

![3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate](/img/structure/B2429375.png)
![N-(4-methylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2429376.png)
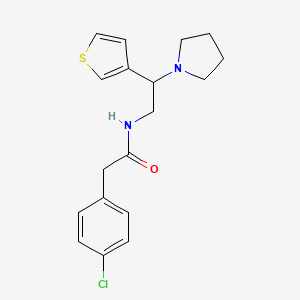
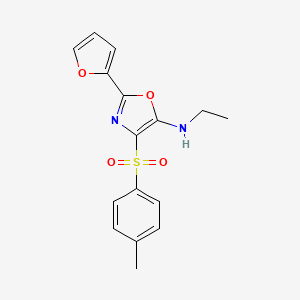
![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2429383.png)

![N-(3,4-dimethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2429386.png)
